

# Crystal structure of N-Benzylphthalimide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Crystal Structure of **N-Benzylphthalimide**

## Abstract

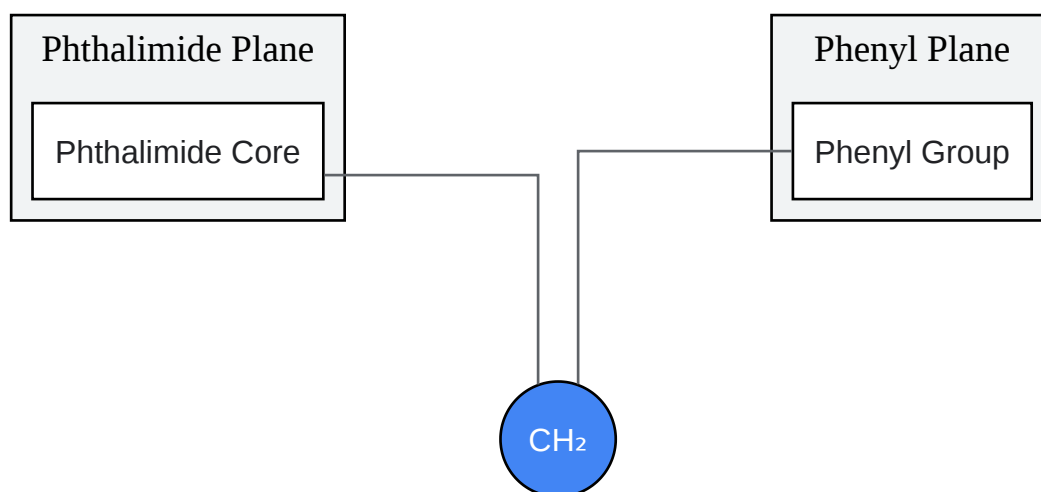
**N-Benzylphthalimide** (NBPT), a significant N-substituted phthalimide, presents a distinct three-dimensional architecture in its solid state. This guide provides a comprehensive analysis of its crystal structure, determined primarily through single-crystal X-ray diffraction. Key findings reveal a non-planar, "roof-shaped" molecule crystallizing in a triclinic system, dominated by  $\pi$ - $\pi$  stacking interactions. This document consolidates crystallographic data, details the experimental methodology for its determination, and presents key structural parameters for researchers, scientists, and drug development professionals.

## Introduction

**N-Benzylphthalimide** (IUPAC name: 2-benzylisoindole-1,3-dione; CAS No: 2142-01-0) is an organic compound featuring a planar phthalimide core linked to a benzyl group via a methylene bridge.<sup>[1][2][3][4][5]</sup> Its molecular formula is  $C_{15}H_{11}NO_2$ , with a molecular weight of 237.25 g/mol.<sup>[6][7][8]</sup> NBPT serves as a valuable intermediate in organic synthesis, including for N-benzylisoindole and various porphyrin derivatives.<sup>[2][5]</sup> It has also been identified as a potent non-steroidal androgen antagonist, highlighting its relevance in drug development.<sup>[1]</sup> Understanding its solid-state conformation and packing is crucial for predicting its physical properties and interactions in various applications.

## Molecular Geometry and Conformation

The molecular geometry of **N-Benzylphthalimide** is characterized by its non-planar, "roof-shaped" conformation.<sup>[1][2][3][4][5][6]</sup> This structure arises from the connection of two distinct planar fragments—the phthalimide ring and the phenyl ring—through a  $\text{sp}^3$ -hybridized methylene carbon.<sup>[6]</sup> The two aromatic systems are oriented nearly perpendicular to each other, with a reported dihedral angle between the plane of the phthalimide moiety and the phenyl ring of approximately  $81^\circ$  to  $87^\circ$ .<sup>[1][6]</sup>



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Caption: Logical relationship of **N-Benzylphthalimide**'s molecular conformation.

## Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms in the crystalline state of **N-Benzylphthalimide**.<sup>[1]</sup> The compound is most commonly found to crystallize in a triclinic system, which is detailed below.<sup>[4][6]</sup>

## Crystal System and Unit Cell Parameters

The crystallographic data for the triclinic polymorph of **N-Benzylphthalimide**, determined at 100 K, are summarized in the table below.<sup>[4][6]</sup>

Parameter	Value	Reference
Crystal System	Triclinic	[4][6]
Space Group	P-1	[4][6]
a	7.1159(3) Å	[4][6]
b	8.4691(3) Å	[6]
c	10.1461(5) Å	[4][6]
$\alpha$	99.480(2)°	[6]
$\beta$	97.648(2)°	[4][6]
$\gamma$	106.745(2)°	[6]
Volume (V)	566.9 Å <sup>3</sup>	[4][6]
Molecules per cell (Z)	2	[6]

## Key Bond Lengths and Angles

Analysis of the crystallographic data provides precise measurements of intramolecular distances and angles, which conform to expected values for organic compounds with imide and benzyl functionalities.[6]

Parameter	Value	Method	Reference
C=O Bond Length (mean)	~1.21 Å	X-ray Diffraction	[1][6]
C–N (imide) Bond Length	~1.38 Å	X-ray Diffraction	[1][6]
N1–C9–C10 Bond Angle	111.18(13)° - 114.2°	X-ray Diffraction	[4][6]

## Crystal Packing and Intermolecular Interactions

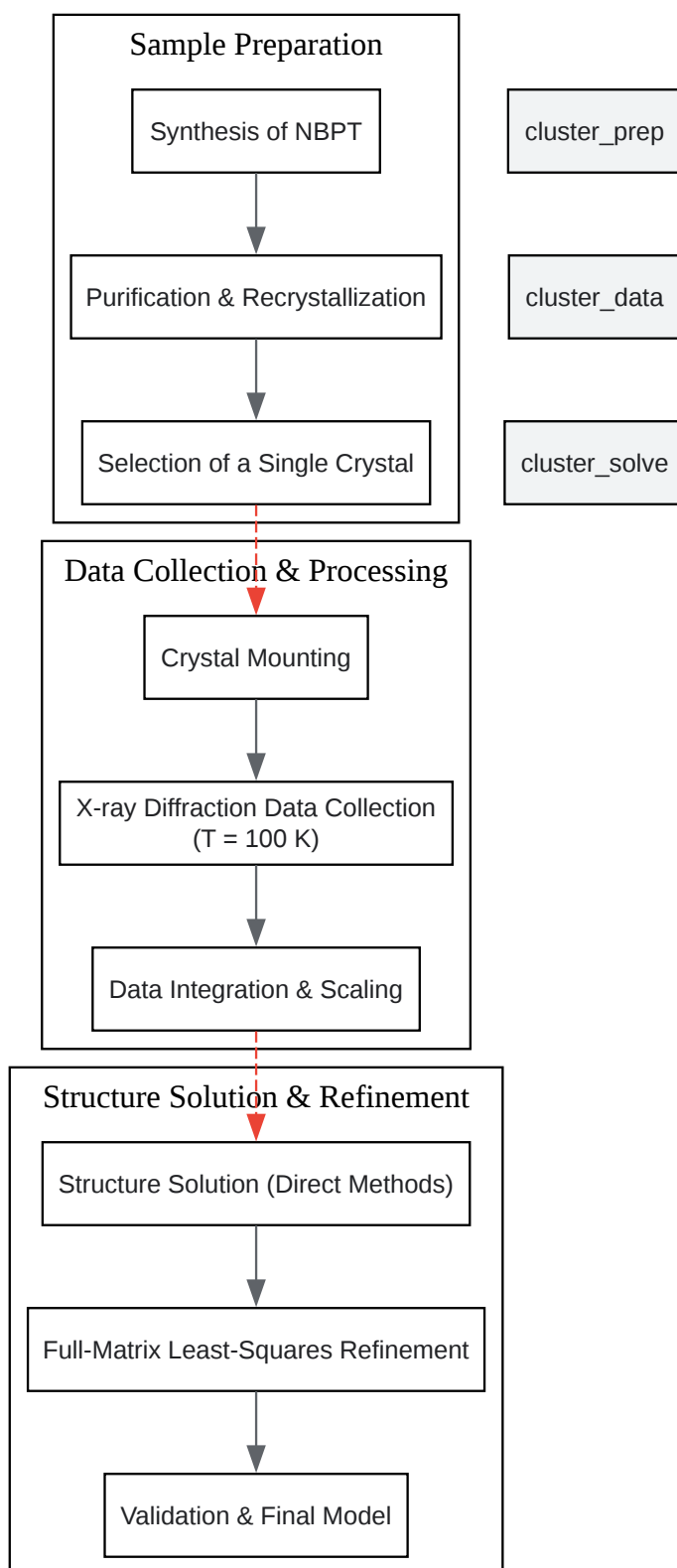
The arrangement of **N-Benzylphthalimide** molecules in the crystal lattice is highly ordered. The structure features parallel layers of phthalimide units that stack along the crystallographic a-axis.[1][2][3][4][5]

Key intermolecular forces stabilizing the crystal structure include:

- $\pi$ - $\pi$  Stacking: Significant  $\pi$ - $\pi$  stacking interactions are observed between the aromatic phthalimide rings of adjacent molecules.[6] The interplanar distances are 3.394(2) Å and 3.495(2) Å, indicating strong orbital overlap that contributes to the stability of the crystal packing.[4][6]
- Hydrogen Bonding: Weak, non-classical carbon-hydrogen to oxygen (C–H...O) hydrogen bonds form between the methylene and aromatic hydrogen atoms and the carbonyl oxygen atoms of neighboring molecules, further stabilizing the crystal structure.[6]

## Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of **N-Benzylphthalimide**'s crystal structure is achieved through single-crystal X-ray crystallography. This powerful technique allows for the precise three-dimensional mapping of atomic positions within a single crystal.[1]



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

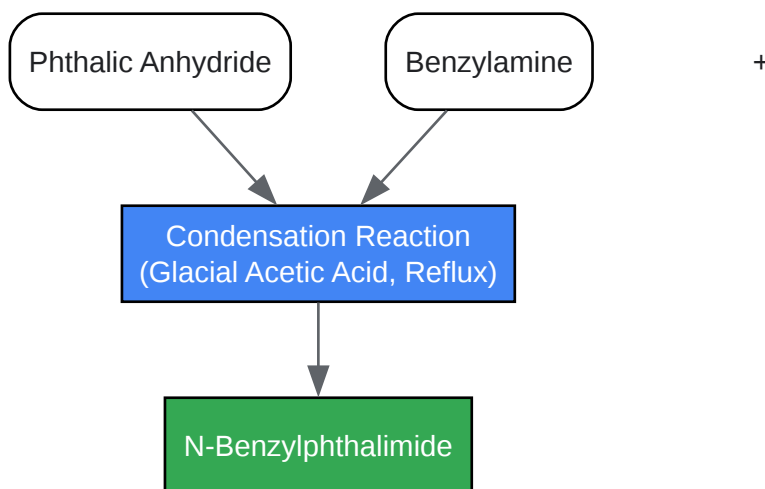
## Data Collection and Refinement

High-quality single crystals of **N-Benzylphthalimide** are selected and mounted on a diffractometer. Data is typically collected at a low temperature (100 K) to minimize thermal vibrations.<sup>[4][6]</sup> The structure is solved using direct methods and refined by a full-matrix least-squares procedure on  $F^2$ .<sup>[4]</sup>

Parameter	Value	Reference
Temperature	100 K	<sup>[4][6]</sup>
Radiation	Mo K $\alpha$	<sup>[4]</sup>
Solution Method	Direct Methods	<sup>[4]</sup>
Refinement Method	Full-matrix least-squares on $F^2$	<sup>[4]</sup>
R-factor	0.043	<sup>[4]</sup>
wR-factor	0.108	<sup>[4]</sup>
Data-to-parameter ratio	11.7	<sup>[4]</sup>

## Synthesis Overview

While the focus of this guide is the crystal structure, understanding its synthesis provides context. **N-Benzylphthalimide** is commonly prepared through the condensation reaction of phthalic anhydride with benzylamine, often in glacial acetic acid under reflux.<sup>[1][2][3][5]</sup> Another established method involves the reaction of phthalimide with a base like potassium carbonate, followed by alkylation with benzyl chloride.<sup>[2][5]</sup>



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Caption: A common synthesis route for **N-Benzylphthalimide**.

## Conclusion

The crystal structure of **N-Benzylphthalimide** is well-defined, exhibiting a triclinic system with a distinct non-planar molecular conformation. The solid-state architecture is primarily stabilized by extensive  $\pi$ - $\pi$  stacking of the phthalimide rings and augmented by weak intermolecular C-H $\cdots$ O hydrogen bonds. The detailed crystallographic data and structural parameters presented in this guide offer a foundational resource for professionals in chemistry and drug development, enabling a deeper understanding of this compound's physicochemical properties and potential applications.

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